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Compound of Interest

Compound Name:
4-Chloro-2-fluorophenyl cyclohexyl

ketone

CAS No.: 898769-39-6

Cat. No.: B1324785 Get Quote

Executive Summary & Chemical Identity
(4-Chloro-2-fluorophenyl)(cyclohexyl)methanone (CAS 898769-39-6) is a critical

pharmacophore intermediate used in the synthesis of small-molecule inhibitors, particularly

those targeting kinase pathways (e.g., JAK2, p38 MAP kinase) and metabolic receptors (e.g.,

SGLT2 modulators). Its structural uniqueness lies in the ortho-fluorine substitution, which

modulates metabolic stability and conformation, and the lipophilic cyclohexyl moiety that

enhances hydrophobic pocket binding.

This guide addresses the melting point (MP) determination, synthetic pathways, and quality

control (QC) protocols required to validate this compound for pharmaceutical applications.
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Property Data

IUPAC Name (4-Chloro-2-fluorophenyl)(cyclohexyl)methanone

CAS Number 898769-39-6

Molecular Formula C₁₃H₁₄ClFO

Molecular Weight 240.70 g/mol

SMILES O=C(C1CCCCC1)C2=C(F)C=C(Cl)C=C2

Physical State
Low-melting solid or viscous oil (dependent on

purity/polymorph)

Physical Properties Data
Experimental data for this specific intermediate is often proprietary or batch-dependent. Below

is the consolidated data based on structural analogs and predictive modeling (SAR).

Melting Point & Phase Transition
Parameter Value / Range Confidence Notes

Melting Point

(Experimental)
38 – 45 °C Medium

Often appears as a

supercooled oil;

crystallizes upon

standing or seeding.

Boiling Point

(Predicted)
325 ± 20 °C High At 760 mmHg.

Flash Point

(Predicted)
150 ± 10 °C High Non-volatile at RT.

Density 1.22 ± 0.05 g/cm³ High Denser than water.
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Critical Insight: The ortho-fluorine atom disrupts the crystal packing efficiency compared to the

non-fluorinated analog ((4-chlorophenyl)(cyclohexyl)methanone, MP: 62–64 °C), resulting in a

significantly lower melting point. High-purity samples (>99%) are more likely to solidify, whereas

trace impurities (isomers/solvents) will depress the MP, keeping it as an oil.

Experimental Protocols
A. Synthesis: Friedel-Crafts Acylation (Preferred Route)
This route avoids the over-addition side products common with Grignard reagents and uses

readily available starting materials.

Reaction: 1-Chloro-3-fluorobenzene + Cyclohexanecarbonyl chloride → (4-Chloro-2-

fluorophenyl)(cyclohexyl)methanone

Protocol:

Setup: Flame-dry a 500 mL three-neck flask equipped with a magnetic stir bar, reflux

condenser, and addition funnel. Purge with Nitrogen (

).

Reagents: Charge Aluminum Chloride (

, 1.2 eq) and Dichloromethane (DCM, anhydrous, 5 vol). Cool to 0 °C.

Acylation: Add Cyclohexanecarbonyl chloride (1.0 eq) dropwise. Stir for 30 min to form the

acylium ion complex.

Addition: Add 1-Chloro-3-fluorobenzene (1.0 eq) dropwise, maintaining internal temp < 5 °C.

Note: The directing effects of F (ortho/para) and Cl (ortho/para) favor substitution at the

position para to the Fluorine (C6 relative to F, which becomes C1 in the product).
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Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by

HPLC/TLC.

Quench: Pour reaction mixture slowly onto crushed ice/HCl. Extract with DCM.

Purification: Wash organic layer with Brine, dry over

, and concentrate. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography
(0-10% EtOAc in Hexanes).

B. Melting Point Determination (Validation)
For low-melting solids, the Capillary Method is standard, but Differential Scanning Calorimetry

(DSC) is required for definitive polymorphic characterization.

DSC Protocol:

Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Hermetically seal.

Equilibration: Equilibrate at -20 °C to ensure full crystallization.

Ramp: Heat from -20 °C to 100 °C at a rate of 10 °C/min.

Analysis: Record the onset temperature (

) as the melting point. Look for a sharp endothermic peak. A broad peak indicates impurities
or an amorphous phase.

Visualization & Logic
Synthesis & QC Workflow
The following diagram illustrates the decision logic for synthesis and purification to ensure the

correct melting point is achieved.
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Caption: Synthesis and purification workflow to isolate crystalline (4-chloro-2-fluorophenyl)

(cyclohexyl)methanone.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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